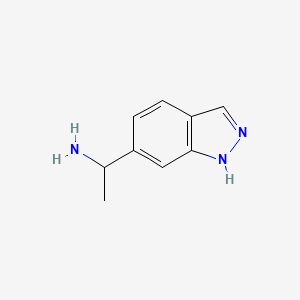

4-(pyrrolidin-3-yl)-1,4-oxazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyrrolidin-3-yl)-1,4-oxazepane (4-P-1,4-OXA) is a heterocyclic compound that has been extensively studied due to its unique properties and potential applications. It is a cyclic compound with a five-membered ring and contains two nitrogen atoms, one oxygen atom, and one carbon atom. 4-P-1,4-OXA has been studied for its potential use as a synthetic intermediate in organic synthesis, as a pharmaceutical agent, and as a probe in biochemical and physiological research.

Mécanisme D'action

4-(pyrrolidin-3-yl)-1,4-oxazepane is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate receptor that is involved in the regulation of neuronal excitability and synaptic plasticity. This compound binds to the NMDA receptor and prevents the binding of glutamate, resulting in reduced neuronal excitability and synaptic plasticity.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce neuronal excitability and synaptic plasticity, as well as to reduce the release of neurotransmitters such as glutamate and dopamine. Additionally, this compound has been shown to reduce the production of nitric oxide and to reduce the activity of caspase-3, an enzyme involved in apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(pyrrolidin-3-yl)-1,4-oxazepane in laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a non-competitive antagonist of the NMDA receptor. The main limitation of using this compound in laboratory experiments is that it is not a selective antagonist of the NMDA receptor, and thus may have effects on other receptors and proteins.

Orientations Futures

For research on 4-(pyrrolidin-3-yl)-1,4-oxazepane include further investigation of its effects on neuronal excitability and synaptic plasticity, as well as its effects on the release of neurotransmitters and the activity of caspase-3. Additionally, future research should focus on the development of more selective antagonists of the NMDA receptor and the development of drugs that target the NMDA receptor with greater specificity. Furthermore, research should focus on the potential use of this compound as a therapeutic agent for neurological disorders such as epilepsy and schizophrenia.

Méthodes De Synthèse

4-(pyrrolidin-3-yl)-1,4-oxazepane can be synthesized via several different methods. The most common route involves the reaction of 4-pyrrolidin-3-yl-2-chloroacetamide with 1,4-dioxane in the presence of sodium hydroxide to form this compound. Other methods for synthesizing this compound include the reaction of 4-pyrrolidin-3-yl-2-chloroacetamide with 1,4-dioxane in the presence of potassium hydroxide, the reaction of 4-pyrrolidin-3-yl-2-chloroacetamide with 1,4-dioxane in the presence of sodium carbonate, and the reaction of 4-pyrrolidin-3-yl-2-chloroacetamide with 1,4-dioxane in the presence of sodium bicarbonate.

Applications De Recherche Scientifique

4-(pyrrolidin-3-yl)-1,4-oxazepane has been used as a probe in biochemical and physiological research. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of drugs on the cardiovascular system. Additionally, this compound has been used to study the effects of drugs on the endocrine system, as well as to investigate the effects of drugs on the immune system.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyrrolidin-3-yl)-1,4-oxazepane involves the reaction of a pyrrolidine derivative with an epoxide.", "Starting Materials": [ "3-pyrrolidinecarboxaldehyde", "4-bromobutan-1-ol", "sodium hydride", "tetrahydrofuran", "potassium carbonate", "1,2-epoxybutane" ], "Reaction": [ "Step 1: 3-pyrrolidinecarboxaldehyde is reacted with 4-bromobutan-1-ol in the presence of sodium hydride and tetrahydrofuran to form 4-(pyrrolidin-3-yl)butan-1-ol.", "Step 2: The resulting product from step 1 is treated with potassium carbonate and 1,2-epoxybutane to form 4-(pyrrolidin-3-yl)-1,4-oxazepane." ] } | |

Numéro CAS |

1340208-11-8 |

Formule moléculaire |

C9H18N2O |

Poids moléculaire |

170.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.